molecular formula C6H11ClOS3 B12610685 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol CAS No. 647864-27-5

1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol

Cat. No.: B12610685
CAS No.: 647864-27-5
M. Wt: 230.8 g/mol
InChI Key: OJXDKTUNTCWJPM-UHFFFAOYSA-N
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Description

1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol is a chemical compound with a unique structure that includes a chlorine atom, a thiirane ring, and a disulfide linkage

Preparation Methods

The synthesis of 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol typically involves multiple steps. One common method includes the reaction of 1-chloro-3-propan-2-ol with thiirane-2-methanethiol in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur.

    Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol involves its ability to interact with thiol groups in proteins and enzymes. The disulfide bond can undergo exchange reactions with thiol groups, leading to the formation of new disulfide bonds. This property is particularly useful in modifying protein structures and functions.

Comparison with Similar Compounds

Similar compounds include:

    1-Chloro-3-methoxypropan-2-ol: This compound has a similar structure but lacks the thiirane and disulfide groups, making it less reactive in certain types of chemical reactions.

    1-Chloro-2-methylbut-3-en-2-ol: This compound has a different carbon backbone and functional groups, leading to different reactivity and applications.

The uniqueness of 1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol lies in its combination of a chlorine atom, thiirane ring, and disulfide linkage, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

647864-27-5

Molecular Formula

C6H11ClOS3

Molecular Weight

230.8 g/mol

IUPAC Name

1-chloro-3-(thiiran-2-ylmethyldisulfanyl)propan-2-ol

InChI

InChI=1S/C6H11ClOS3/c7-1-5(8)2-10-11-4-6-3-9-6/h5-6,8H,1-4H2

InChI Key

OJXDKTUNTCWJPM-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)CSSCC(CCl)O

Origin of Product

United States

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